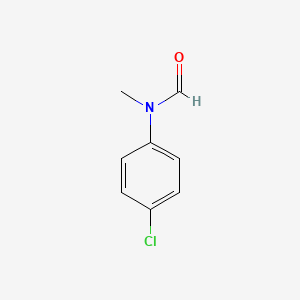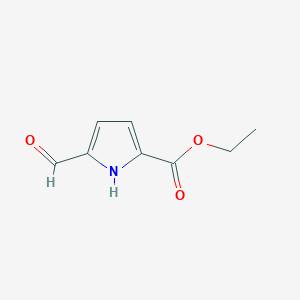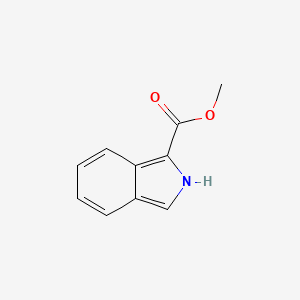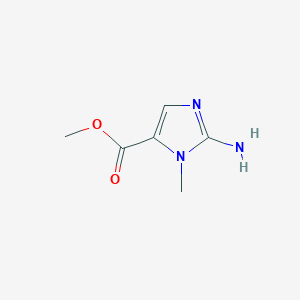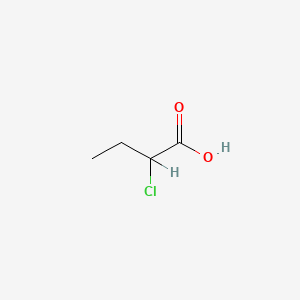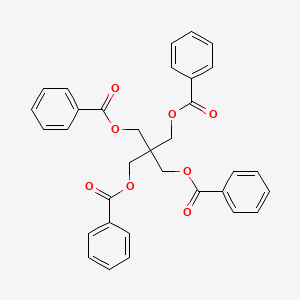
Linoleic Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleic anhydride, also known as (cis,cis)-9,12-octadecadienoic anhydride, is a chemical compound with the empirical formula C36H62O3 and a molecular weight of 542.88 g/mol . It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid commonly found in vegetable oils. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Linoleic anhydride has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Linoleic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of linoleic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions at room temperature, resulting in the formation of this compound . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert linoleic acid directly into this compound . Industrial production methods often utilize similar reaction conditions but on a larger scale to achieve higher yields.
Analyse Chemischer Reaktionen
Linoleic anhydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include hydrogen peroxide and ozone.
Reduction: Reduction of this compound can yield linoleic acid or other reduced derivatives. Catalysts such as palladium on carbon are often used in these reactions.
Hydrolysis: Hydrolysis of this compound in the presence of water or aqueous base results in the formation of linoleic acid.
Wirkmechanismus
The mechanism of action of linoleic anhydride involves its interaction with molecular targets and pathways. It can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, this compound can form adducts with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Linoleic anhydride is similar to other acid anhydrides such as maleic anhydride and succinic anhydride. it is unique due to its polyunsaturated structure, which imparts distinct chemical and physical properties. Similar compounds include:
Maleic anhydride: Known for its reactivity in Diels-Alder reactions and use in polymer production.
Succinic anhydride: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Acetic anhydride: Widely used as an acetylating agent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride involves the conversion of the carboxylic acid functional group into an anhydride functional group. This can be achieved through the reaction of the carboxylic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide.", "Starting Materials": [ "9,12-Octadecadienoic acid (9Z,12Z)-" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add 9,12-Octadecadienoic acid (9Z,12Z)- to a round-bottom flask.", "Step 2: Add a dehydrating agent such as acetic anhydride or phosphorus pentoxide to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then add a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the anhydride product." ] } | |
CAS-Nummer |
24909-68-0 |
Molekularformel |
C36H62O3 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
BDTYMGCNULYACO-MAZCIEHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


